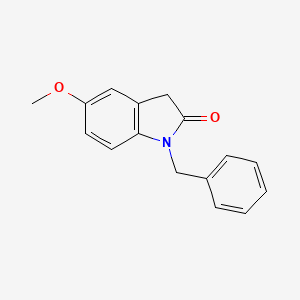

1-Benzyl-5-methoxyindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-methoxy-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-19-14-7-8-15-13(9-14)10-16(18)17(15)11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGVDGROAJYVDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=O)C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601212886 | |

| Record name | 1,3-Dihydro-5-methoxy-1-(phenylmethyl)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601212886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65836-82-0 | |

| Record name | 1,3-Dihydro-5-methoxy-1-(phenylmethyl)-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65836-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-5-methoxy-1-(phenylmethyl)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601212886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

mechanism of action of 1-Benzyl-5-methoxyindolin-2-one

An in-depth analysis of the available scientific literature reveals that while 1-Benzyl-5-methoxyindolin-2-one itself is not extensively characterized, its core structure is a key pharmacophore in a variety of biologically active molecules. The mechanism of action for this compound can be inferred by examining the activities of its close structural analogs. The primary therapeutic potentials for derivatives of the 1-benzylindolin-2-one scaffold appear to be in oncology, specifically through the inhibition of receptor tyrosine kinases, and potentially in neurodegenerative diseases through cholinesterase inhibition.

Anticancer Activity via VEGFR-2 Kinase Inhibition

A prominent mechanism of action for closely related indolin-2-one derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.

Mechanism of Action

Derivatives such as 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have been identified as potent anticancer agents.[1][2] These molecules act as ATP-competitive inhibitors at the catalytic domain of VEGFR-2. By binding to the ATP-binding pocket, they prevent the phosphorylation of the receptor, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival. This inhibition of angiogenesis effectively cuts off the tumor's blood supply, leading to apoptosis and a reduction in tumor growth.

Further downstream effects of this inhibition include the induction of apoptosis, or programmed cell death. Studies on active analogs show an increase in the levels of pro-apoptotic proteins like caspase-3 and caspase-9, and a favorable increase in the Bax/Bcl-2 ratio.[1][2] These compounds have also been shown to cause cell cycle arrest, further contributing to their anti-proliferative effects.[2]

Quantitative Data: In Vitro Efficacy

The following table summarizes the in vitro activity of the most potent analogs of this compound against cancer cell lines and the VEGFR-2 kinase.

| Compound ID | Modification | Target Cell Line | IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |

| 7c | 5-bromo, 3-(thiazolyl-hydrazono) | MCF-7 (Breast) | 7.17 ± 0.94 | 0.728 | [1] |

| 7d | 5-bromo, 3-(thiazolyl-hydrazono) | MCF-7 (Breast) | 2.93 ± 0.47 | 0.503 | [1] |

Experimental Protocols

VEGFR-2 Inhibition Assay:

-

The assay is typically performed using a commercially available kinase assay kit.

-

Recombinant human VEGFR-2 enzyme is incubated with the test compound at various concentrations in a kinase buffer.

-

The reaction is initiated by the addition of ATP and a suitable substrate (e.g., a poly-Glu-Tyr peptide).

-

The mixture is incubated at 30°C for a specified time (e.g., 60 minutes).

-

The amount of phosphorylated substrate is quantified, often using an ELISA-based method with a specific antibody that recognizes the phosphorylated substrate.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay):

-

Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

Following treatment, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Visualizations

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Caption: Experimental workflow for evaluating anticancer activity.

Potential as a Cholinesterase Inhibitor

The 1-benzyl moiety is a key structural feature in Donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[3] While the core of Donepezil is an indanone, not an indolin-2-one, the structural similarity suggests that this compound could potentially exhibit inhibitory activity against AChE.

Hypothesized Mechanism of Action

If active, the compound would likely act as a reversible, non-competitive inhibitor of AChE. The benzyl group would anchor the molecule to a peripheral anionic site of the enzyme, while the indolinone core could interact with the catalytic active site. This binding would prevent the breakdown of the neurotransmitter acetylcholine, leading to increased acetylcholine levels in the synaptic cleft and enhanced cholinergic neurotransmission.

To date, no direct experimental evidence has been published to support this hypothesis for this compound itself. However, given the potent activity of structurally related compounds, this remains a plausible area for future investigation.

Quantitative Data: Acetylcholinesterase Inhibition by Analog

| Compound | Target | IC50 (nM) | Selectivity (vs. BuChE) | Reference |

| Donepezil (E2020) | Acetylcholinesterase (AChE) | 5.7 | 1250x | [3] |

Experimental Protocols

Ellman's Assay for Acetylcholinesterase Inhibition:

-

The assay is performed in a 96-well plate.

-

A solution of purified AChE is incubated with the test compound at various concentrations in a phosphate buffer (pH 8.0).

-

The substrate, acetylthiocholine iodide, and Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), are added to the wells.

-

The hydrolysis of acetylthiocholine by AChE produces thiocholine.

-

Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

-

The rate of color change is monitored spectrophotometrically at 412 nm.

-

The percentage of inhibition is calculated, and IC50 values are determined by plotting inhibition versus compound concentration.

Visualizations

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

References

- 1. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential of 1-Benzyl-5-methoxyindolin-2-one as a Tyrosinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperpigmentation disorders and the demand for skin-lightening agents have driven significant research into the discovery and development of novel tyrosinase inhibitors. Tyrosinase is a key enzyme in the melanin biosynthesis pathway, and its inhibition is a primary strategy for controlling melanin production. This technical guide explores the potential of 1-benzyl-5-methoxyindolin-2-one as a tyrosinase inhibitor, a member of the promising indolin-2-one class of compounds. While direct inhibitory data for this specific molecule is emerging, this document provides a comprehensive overview of the core concepts, experimental evaluation, and mechanistic insights based on structurally related compounds. We present a consolidated view of the quantitative data for related indolinone derivatives, detailed experimental protocols for tyrosinase inhibition assays, and visual workflows to guide future research and development in this area.

Introduction to Tyrosinase and its Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in the biosynthesis of melanin.[1][2][3] It is responsible for the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[4][5] Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic and enzymatic reactions to form eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment).[5] Overactivity of tyrosinase can lead to excessive melanin production, resulting in various hyperpigmentary conditions such as melasma, freckles, and age spots.[6] Therefore, the inhibition of tyrosinase is a key therapeutic and cosmetic strategy for the management of these conditions.

The indolin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. Derivatives of this core have been investigated for their potential as tyrosinase inhibitors, showing promising results in both enzymatic and cellular assays.

Quantitative Inhibitory Data of Indolin-2-one and Related Derivatives

While specific IC50 values for this compound are not extensively reported in publicly available literature, the inhibitory potential of this class of compounds can be inferred from studies on structurally similar molecules. The following table summarizes the tyrosinase inhibitory activities of various indolin-2-one and related derivatives.

| Compound Class | Derivative | IC50 (µM) vs. Mushroom Tyrosinase | Reference Compound | IC50 (µM) | Reference |

| (E)-benzylidene-1-indanone | BID3 | 0.034 (monophenolase), 1.39 (diphenolase) | Kojic Acid | - | [6][7] |

| (E)-benzylidene-1-indanone | BID1 | 39.74 (monophenolase), 130.0 (diphenolase) | Kojic Acid | - | [6] |

| (E)-benzylidene-1-indanone | BID2 | 41.27 (monophenolase), 52.93 (diphenolase) | Kojic Acid | - | [6] |

| Vaniline-benzylidenehydrazine | 4i | 1.58 | Kojic Acid | 9.3 | [8] |

| Indole-based thiosemicarbazones | 5k | 12.40 | Kojic Acid | - | [9] |

| 5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 1b | 0.2 | Kojic Acid | 11 | [10] |

| (Z)-5-(substituted benzylidene)-4-thioxothiazolidin-2-one | 2b | 0.47 | Kojic Acid | 66.30 | [11] |

Note: The data presented is for structurally related compounds to indicate the potential of the broader class of molecules. Further experimental validation is required for this compound.

Experimental Protocols

The following protocols are generalized methods for assessing the tyrosinase inhibitory activity of a test compound.

Mushroom Tyrosinase Inhibition Assay (Spectrophotometric)

This in vitro assay is a widely used primary screening method to identify potential tyrosinase inhibitors.

Materials:

-

Mushroom tyrosinase (Sigma-Aldrich)

-

L-Tyrosine (substrate)

-

L-DOPA (substrate)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound and kojic acid in DMSO.

-

In a 96-well plate, add 20 µL of various concentrations of the test compound or kojic acid to respective wells.

-

Add 100 µL of phosphate buffer (0.1 M, pH 6.8) to each well.

-

Add 40 µL of mushroom tyrosinase solution (e.g., 30 U/mL in phosphate buffer) to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.[12]

-

Initiate the reaction by adding 40 µL of L-tyrosine or L-DOPA solution (e.g., 10 mM in phosphate buffer) to each well.

-

Incubate the plate at 37°C for 20-30 minutes.[12]

-

Measure the absorbance at a specific wavelength (e.g., 475-492 nm) using a microplate reader.[12][13]

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the test compound.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinetic Study of Tyrosinase Inhibition

Kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type).

Procedure:

-

Perform the tyrosinase inhibition assay as described above with varying concentrations of both the substrate (L-DOPA) and the inhibitor.

-

Measure the reaction rate (initial velocity) for each combination of substrate and inhibitor concentrations.

-

Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).

-

The pattern of the lines on the plot will indicate the type of inhibition. For example, lines that intersect on the y-axis are indicative of competitive inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental process is crucial for understanding and planning research.

Caption: Mechanism of tyrosinase-mediated melanogenesis and its inhibition.

Caption: Experimental workflow for evaluating a potential tyrosinase inhibitor.

Mechanism of Action

While the precise binding mode of this compound with tyrosinase requires further investigation through molecular docking and co-crystallization studies, related compounds have been shown to act as competitive, non-competitive, or mixed-type inhibitors.[6][8][14] Competitive inhibitors typically bind to the active site of the enzyme, preventing the substrate from binding. Non-competitive inhibitors bind to an allosteric site, changing the conformation of the enzyme and reducing its catalytic efficiency.

Kinetic studies on (E)-benzylidene-1-indanone derivatives, which share structural similarities with the indolin-2-one core, have revealed a mixed type of inhibition.[6] This suggests that these compounds may bind to both the free enzyme and the enzyme-substrate complex. Molecular docking simulations have further indicated that these inhibitors can interact with residues in both the catalytic and allosteric sites of tyrosinase.[6]

Future Directions

The exploration of this compound and its analogs as tyrosinase inhibitors presents a promising avenue for the development of novel depigmenting agents. Future research should focus on:

-

Synthesis and In Vitro Evaluation: The synthesis of this compound and a library of related derivatives is a critical first step. Subsequent in vitro screening using the protocols outlined in this guide will establish their inhibitory potency and structure-activity relationships (SAR).

-

Cell-Based Assays: Promising candidates should be evaluated in cellular models, such as B16F10 melanoma cells, to assess their effect on cellular tyrosinase activity and melanin production.[15]

-

Mechanism of Action Studies: Detailed kinetic and molecular modeling studies will be essential to elucidate the precise mechanism of inhibition and guide the design of more potent and selective inhibitors.

-

Safety and Efficacy Studies: Lead compounds will require comprehensive safety and toxicological evaluations before they can be considered for preclinical and clinical development.

Conclusion

This compound belongs to a class of compounds with demonstrated potential for tyrosinase inhibition. While direct experimental data for this specific molecule is still forthcoming, the information available for structurally related indolin-2-one and benzylidene-indanone derivatives provides a strong rationale for its investigation. The experimental protocols and workflows detailed in this guide offer a clear path for researchers to systematically evaluate the potential of this compound and its analogs as novel tyrosinase inhibitors for applications in dermatology and cosmetics. The continued exploration of this chemical space is likely to yield new and effective agents for the management of hyperpigmentation.

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. activeconceptsllc.com [activeconceptsllc.com]

- 5. biofor.co.il [biofor.co.il]

- 6. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. Synthesis, biological evaluation and molecular docking analysis of vaniline–benzylidenehydrazine hybrids as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Novel Anti-Melanogenic Compounds, (Z)-5-(Substituted Benzylidene)-4-thioxothiazolidin-2-one Derivatives: In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tyrosinase inhibition assay [bio-protocol.org]

- 13. 3.4.3. Tyrosinase Inhibition Assay [bio-protocol.org]

- 14. thieme-connect.de [thieme-connect.de]

- 15. mdpi.com [mdpi.com]

The Rising Therapeutic Potential of 1-Benzyl-5-methoxyindolin-2-one Derivatives: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the burgeoning field of 1-Benzyl-5-methoxyindolin-2-one derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. This class of compounds has emerged as a promising scaffold in medicinal chemistry, demonstrating a range of biological activities, most notably in the realm of oncology. This document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes critical biological pathways and experimental workflows.

Core Biological Activities: A Focus on Anticancer Properties

Derivatives of the this compound core structure have been primarily investigated for their potent anticancer activities. These compounds have shown significant efficacy against various cancer cell lines, with their mechanism of action often linked to the inhibition of key signaling pathways involved in tumor growth and proliferation.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various 1-Benzyl-indolin-2-one derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives [1][2][3][4]

| Compound | Modification | MCF-7 IC₅₀ (µM) | A-549 IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |

| 7c | 4-(4-chlorophenyl)thiazole | 7.17 ± 0.94 | > 100 | 0.728 |

| 7d | 4-(4-methoxyphenyl)thiazole | 2.93 ± 0.47 | > 100 | 0.503 |

Table 2: Cytotoxic Activity of Oxoindolin-2-one Derivatives Incorporating 1-Benzyl-1H-1,2,3-triazole [5]

| Compound | Modification | SW620 IC₅₀ (µM) | PC3 IC₅₀ (µM) | NCI-H23 IC₅₀ (µM) |

| 3c | 5-chloroindoline-2,3-dione derivative | 4.25 | 5.33 | 6.11 |

| 3e | 5-fluoroindoline-2,3-dione derivative | 3.89 | 4.56 | 5.23 |

| 5c | 1'-benzyl-5-chloro-3,3'-dipyrrolidinyl-spiro[indoline-3,2'-oxiran]-2-one derivative | 2.14 | 3.01 | 3.87 |

| 5e | 1'-benzyl-5-fluoro-3,3'-dipyrrolidinyl-spiro[indoline-3,2'-oxiran]-2-one derivative | 1.87 | 2.54 | 3.12 |

| 5g | 1'-benzyl-5-nitro-3,3'-dipyrrolidinyl-spiro[indoline-3,2'-oxiran]-2-one derivative | 0.65 | 0.88 | 1.03 |

Key Signaling Pathways and Mechanisms of Action

The anticancer effects of these derivatives are often attributed to their ability to modulate critical cellular signaling pathways. A primary target identified for some of these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1][2] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply.

Furthermore, studies have indicated that these derivatives can induce apoptosis (programmed cell death) in cancer cells. This is achieved through the modulation of key apoptotic markers, including the upregulation of pro-apoptotic proteins like Bax and caspases (-3 and -9), and the downregulation of the anti-apoptotic protein Bcl-2.[1][4] Some derivatives have also been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[4]

Experimental Protocols

To facilitate reproducibility and further research, this section provides a detailed methodology for the synthesis and biological evaluation of 1-Benzyl-indolin-2-one derivatives, based on published literature.

General Procedure for Synthesis of 3-Substituted-indolin-2-ones[6]

A solution of the appropriate oxindole (1 equivalent) and aldehyde or ketone (1.2 equivalents) in a suitable solvent (e.g., ethanol, methanol) is treated with a catalytic amount of a base (e.g., piperidine, pyrrolidine). The reaction mixture is then heated to reflux for a specified period (typically 2-8 hours). After cooling, the precipitated solid is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography to yield the desired 3-substituted-indolin-2-one.

In Vitro Anticancer Activity Assay (MTT Assay)[1]

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7, A-549) are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for an additional 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

Future Directions

The promising in vitro activities of this compound derivatives warrant further investigation. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity. In vivo studies are a critical next step to evaluate the efficacy, pharmacokinetics, and toxicity of the most promising lead compounds in animal models. Furthermore, exploring the potential of these derivatives against other therapeutic targets, such as other kinases or inflammatory pathways, could unveil new applications for this versatile chemical scaffold. The indolin-2-one core is a privileged structure in medicinal chemistry, and the N-benzyl-5-methoxy substitution pattern offers a promising avenue for the development of novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Synthetic Utility of 1-Benzyl-5-methoxyindolin-2-one: A Technical Primer

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the synthesis and versatile applications of 1-Benzyl-5-methoxyindolin-2-one in modern organic synthesis. While direct literature on this specific molecule is nascent, this document extrapolates from the well-established chemistry of its precursors and structurally related analogs to present a robust overview of its synthetic potential.

Introduction to this compound

This compound is a derivative of isatin, a privileged heterocyclic scaffold known for its broad spectrum of biological activities and its utility as a versatile synthetic intermediate. The presence of the N-benzyl group enhances its stability and lipophilicity, while the 5-methoxy group, an electron-donating substituent, can modulate the electronic properties of the aromatic ring, influencing its reactivity and biological interactions. The primary role of this compound in organic synthesis is as a key building block for the construction of more complex molecules, particularly through reactions at the highly reactive C3-carbonyl position.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from commercially available 5-methoxyaniline. The proposed synthetic pathway is outlined below.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Methoxyisatin

This procedure is adapted from the well-established Sandmeyer isatin synthesis.

-

Materials: 5-methoxyaniline, chloral hydrate, hydroxylamine hydrochloride, concentrated sulfuric acid, water, ice.

-

Procedure:

-

In a suitable reaction vessel, a solution of 5-methoxyaniline, chloral hydrate, and hydroxylamine hydrochloride in water is heated. This forms p-methoxyisonitrosoacetanilide.

-

The intermediate is isolated and then carefully added portion-wise to pre-heated concentrated sulfuric acid (75-80 °C).

-

The reaction mixture is heated for a short period to ensure complete cyclization.

-

The mixture is then poured onto ice, leading to the precipitation of 5-methoxyisatin.

-

The solid product is collected by filtration, washed with cold water until the filtrate is neutral, and dried.

-

| Reactant/Reagent | Molar Ratio | Typical Yield | Reference |

| 5-Methoxyaniline | 1.0 | 88-95% | [1][2] |

| Chloral hydrate | 1.0 | [1][2] | |

| Hydroxylamine hydrochloride | 3.0 | [1][2] | |

| Concentrated Sulfuric Acid | Excess | [1][2] |

Step 2: N-Benzylation of 5-Methoxyisatin

The N-benzylation of the isatin core is a standard procedure.[3][4][5]

-

Materials: 5-methoxyisatin, benzyl bromide (or chloride), potassium carbonate (K₂CO₃), dimethylformamide (DMF).

-

Procedure:

-

5-Methoxyisatin is dissolved in anhydrous DMF in a round-bottom flask.

-

Anhydrous potassium carbonate is added to the solution, and the mixture is stirred.

-

Benzyl bromide is added dropwise to the suspension.

-

The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC).

-

The mixture is then poured into ice water, and the precipitated product is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization.

-

| Reactant/Reagent | Molar Ratio | Solvent | Base | Typical Yield | Reference |

| 5-Methoxyisatin | 1.0 | DMF | K₂CO₃ | ~95% | [5] |

| Benzyl bromide | 1.1 - 1.5 | [3][5] |

Role in Organic Synthesis: Reactions at the C3-Carbonyl Group

The synthetic utility of this compound stems from the electrophilicity of its C3-carbonyl group, which readily participates in a variety of condensation and addition reactions. This allows for the facile introduction of diverse functionalities at the 3-position of the indolin-2-one core, making it a valuable scaffold for the synthesis of biologically active compounds and complex molecular architectures.

Caption: Key reactions of this compound at the C3-position.

Condensation with Amines and Hydrazines

This compound is expected to react readily with primary amines and hydrazines to form the corresponding 3-imino (Schiff bases) and 3-hydrazono derivatives, respectively. These reactions are typically catalyzed by a small amount of acid.

Experimental Protocol (General):

-

Materials: this compound, primary amine or hydrazine, ethanol or methanol, glacial acetic acid (catalyst).

-

Procedure:

-

Equimolar amounts of this compound and the respective amine/hydrazine are dissolved in ethanol or methanol.

-

A few drops of glacial acetic acid are added, and the mixture is stirred at room temperature or refluxed for several hours.

-

The product often precipitates from the reaction mixture upon cooling and can be isolated by filtration.

-

| Reagent | Product Type | Conditions | Typical Yield | Reference (Analogous) |

| Primary Amines | Schiff Bases | EtOH or MeOH, cat. AcOH, rt to reflux | Good to High | [6] |

| Hydrazines | Hydrazones | EtOH or MeOH, cat. AcOH, rt to reflux | Good to High | [7] |

| Thiosemicarbazides | Thiosemicarbazones | Aqueous EtOH, cat. HCl, reflux | Good to High | [8] |

Knoevenagel Condensation

The C3-carbonyl group can undergo Knoevenagel condensation with active methylene compounds, such as malononitrile and ethyl cyanoacetate, to yield 3-alkylideneindolin-2-one derivatives. These products are valuable Michael acceptors and precursors for various heterocyclic systems. The reaction is typically base-catalyzed.[3][9]

Experimental Protocol (General):

-

Materials: this compound, active methylene compound (e.g., malononitrile), a base (e.g., piperidine or ammonium acetate), a solvent (e.g., ethanol or toluene).

-

Procedure:

-

This compound and the active methylene compound are dissolved in a suitable solvent.

-

A catalytic amount of the base is added.

-

The mixture is heated to reflux, and the progress of the reaction is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography or recrystallization.

-

| Active Methylene Compound | Base | Conditions | Product Type | Reference (Analogous) |

| Malononitrile | Piperidine | EtOH, reflux | 3-(Dicyanomethylene) derivative | [9] |

| Ethyl Cyanoacetate | Ammonium Acetate | Toluene, reflux | 3-(Cyano(ethoxycarbonyl)methylene) derivative | [4] |

| Thiobarbituric acid | Piperidine | EtOH, rt | 3-(Thiobarbiturylidene) derivative | [3] |

Reformatsky Reaction

The Reformatsky reaction provides a route to 3-hydroxy-3-alkylacetate derivatives of the indolin-2-one core. This involves the reaction of the C3-carbonyl group with an organozinc reagent (a Reformatsky enolate) generated in situ from an α-halo ester and zinc metal.[1][2][5]

Experimental Protocol (General):

-

Materials: this compound, α-halo ester (e.g., ethyl bromoacetate), activated zinc dust, anhydrous solvent (e.g., THF or benzene).

-

Procedure:

-

A mixture of this compound and the α-halo ester is prepared in an anhydrous solvent.

-

Activated zinc dust is added portion-wise, and the reaction is initiated, often with gentle heating.

-

After the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.

-

| α-Halo Ester | Metal | Conditions | Product Type | Reference (Analogous) |

| Ethyl bromoacetate | Zn | THF or Benzene, reflux | β-Hydroxy Ester | [1][2][5] |

| Methyl bromoacetate | Zn | THF, reflux | β-Hydroxy Ester | [5] |

Conclusion

This compound emerges as a highly promising and versatile building block in organic synthesis. Its straightforward preparation and the pronounced reactivity of its C3-carbonyl group open avenues for the synthesis of a diverse array of complex heterocyclic compounds. The methodologies and reaction schemes presented in this guide, based on well-established chemical principles of related molecules, provide a solid foundation for researchers to explore the full synthetic potential of this valuable intermediate in the pursuit of novel therapeutics and functional materials.

References

- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 2. Reformatsky Reaction [organic-chemistry.org]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. Knoevenagel Condensation [organic-chemistry.org]

- 5. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]

- 6. 1-Benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. bhu.ac.in [bhu.ac.in]

An In-depth Technical Guide on the Neuroprotective Effects of Indole Derivatives

Disclaimer: Initial literature searches did not yield specific data on the neuroprotective effects of 1-Benzyl-5-methoxyindolin-2-one. Therefore, this guide provides a comprehensive overview of the neuroprotective effects of the broader class of indole derivatives, drawing upon available scientific literature for researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a technical guide and a reference for methodologies and potential mechanisms of action for novel indole-based compounds.

Introduction to Indole Derivatives as Neuroprotective Agents

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] A growing body of evidence highlights the potential of indole derivatives as potent neuroprotective agents, offering therapeutic promise for a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2] Their mechanisms of action are often multifaceted, targeting key pathological pathways such as oxidative stress, neuroinflammation, protein aggregation, and mitochondrial dysfunction.[3][4][5] This guide will explore the quantitative data, experimental methodologies, and signaling pathways associated with the neuroprotective effects of various indole derivatives.

Quantitative Data on Neuroprotective Effects of Indole Derivatives

The following tables summarize quantitative data from various studies on the neuroprotective efficacy of different indole derivatives.

Table 1: In Vitro Neuroprotective Effects of Indole-Phenolic Compounds against H₂O₂- and Aβ(25-35)-Induced Cytotoxicity in SH-SY5Y Cells [5][6]

| Compound | Treatment | Cell Viability (%) |

| Control | - | 100 |

| H₂O₂ (500 µM) | - | 52.28 ± 1.77 |

| Compound 12 + H₂O₂ | 30 µM | 79.98 ± 3.15 |

| Compound 13 + H₂O₂ | 30 µM | 76.93 ± 6.11 |

| Compound 14 + H₂O₂ | 30 µM | 76.18 ± 0.74 |

| Compound 20 + H₂O₂ | 30 µM | 83.69 ± 3.22 |

| Compound 21 + H₂O₂ | 30 µM | 89.41 ± 5.03 |

| Compound 22 + H₂O₂ | 30 µM | 83.59 ± 1.83 |

| Aβ(25-35) (40 µM) | - | 56.78 ± 4.35 |

| Compound 12 + Aβ(25-35) | 30 µM | 76.85 ± 2.17 |

| Compound 13 + Aβ(25-35) | 30 µM | 81.79 ± 4.11 |

| Compound 14 + Aβ(25-35) | 30 µM | 92.50 ± 5.13 |

| Compound 20 + Aβ(25-35) | 30 µM | 76.15 ± 3.43 |

| Compound 21 + Aβ(25-35) | 30 µM | 78.54 ± 4.58 |

| Compound 22 + Aβ(25-35) | 30 µM | 87.86 ± 5.34 |

Table 2: Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-carboxylic Acid (5MeO) on Biochemical Markers in a Scopolamine-Induced Alzheimer's Disease Model in Rats [7]

| Treatment Group | AChE Activity (Hippocampus) | Catalase Activity (Hippocampus) |

| Control | Normalized to 100% | Normalized to 100% |

| Scopolamine | Significantly Increased | Significantly Decreased |

| 5MeO + Scopolamine | Restored to Control Levels | Significantly Increased vs. Scopolamine |

| Rivastigmine + Scopolamine | Restored to Control Levels | No Significant Change vs. Scopolamine |

Table 3: Anti-inflammatory and Antioxidant Effects of Indole Derivative NC009-1 [4][8]

| Assay | Model System | Effect of NC009-1 |

| Cytotoxicity (MTT) | Human Microglial HMC3 Cells | >80% viability at 100 µM |

| NO Release | MPP⁺-activated HMC3 Cells | Significant reduction |

| IL-1β, IL-6, TNF-α Release | MPP⁺-activated HMC3 Cells | Significant reduction |

| DPPH Radical Scavenging | Cell-free assay | Moderate activity |

| Oxygen Radical Absorbance Capacity | Cell-free assay | Moderate activity |

Experimental Protocols

This section details common experimental protocols used to evaluate the neuroprotective effects of indole derivatives.

In Vitro Neuroprotection Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

-

Cell Plating: Plate neuronal cells (e.g., SH-SY5Y) in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with the indole derivative at the desired concentration for a specified period (e.g., 24 hours). For neuroprotection studies, co-treat with a neurotoxic agent (e.g., H₂O₂, Aβ peptide). Include appropriate controls (untreated cells, cells treated with the neurotoxin alone).

-

MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., 100 µL of isopropanol/HCl solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

MTT Assay Workflow for Cell Viability

The Thioflavin T (ThT) assay is a fluorescent-based method used to monitor the formation of amyloid fibrils.

-

Aβ Preparation: Prepare a solution of Aβ peptide (e.g., Aβ(25-35) at 40 µM) in a suitable buffer (e.g., PBS, pH 7.4).

-

Aggregation: Incubate the Aβ solution at 37°C with slow agitation to induce aggregation.

-

Treatment: Add the indole derivative (e.g., at 30 µM) to the Aβ solution either before or after the aggregation period to assess its inhibitory or disaggregating properties, respectively.

-

ThT Staining: Add ThT solution (e.g., 20 µM) to each sample and incubate for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. A decrease in fluorescence intensity in the presence of the indole derivative indicates inhibition of Aβ aggregation.

In Vivo Neuroprotection Models

This model is used to evaluate the effects of compounds on learning and memory deficits.

-

Animal Groups: Use adult rodents (e.g., rats) divided into control, scopolamine-treated, and scopolamine + indole derivative-treated groups.

-

Drug Administration: Administer the indole derivative at a specific dose and route for a predetermined period.

-

Induction of Amnesia: Induce amnesia by administering scopolamine (a muscarinic receptor antagonist) intraperitoneally.

-

Behavioral Testing: Assess cognitive function using behavioral tests such as the Morris water maze or passive avoidance test.

-

Biochemical Analysis: After behavioral testing, sacrifice the animals and collect brain tissue (e.g., hippocampus and cortex) for biochemical analysis of markers like acetylcholinesterase (AChE) activity and oxidative stress parameters.

This model mimics the effects of ischemic stroke in humans.

-

Animal Preparation: Anesthetize the animal (e.g., rat) and perform surgery to occlude the middle cerebral artery (MCAO) for a specific duration (e.g., 1 hour) to induce ischemia.

-

Reperfusion and Treatment: Remove the occlusion to allow for reperfusion (e.g., for 24 hours). Administer the indole derivative at the onset of reperfusion.

-

Neurological Deficit Scoring: Assess neurological deficits at various time points using a standardized scoring system.

-

Infarct Volume Measurement: After the reperfusion period, sacrifice the animal, and stain brain slices with a dye like 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

-

Molecular and Biochemical Analysis: Analyze brain tissue for markers of mitochondrial function, oxidative stress, and cell death pathways.

Signaling Pathways in Neuroprotection by Indole Derivatives

Indole derivatives exert their neuroprotective effects through the modulation of several key signaling pathways.

Nrf2-ARE Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). Several indole derivatives have been shown to activate this pathway.[3][9]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds (including some indole derivatives), Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of genes encoding antioxidant enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).

Activation of the Nrf2-ARE Pathway

BDNF/TrkB Signaling Pathway

Brain-derived neurotrophic factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), play a crucial role in neuronal survival, growth, and synaptic plasticity. Some indole derivatives, such as indole-3-carbinol, can act as BDNF mimetics, activating the TrkB signaling cascade.[3]

Activation of TrkB leads to the downstream activation of several pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway. Akt, a serine/threonine kinase, promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins and activating transcription factors involved in cell survival. Interestingly, the BDNF/TrkB/PI3K/Akt pathway can also lead to the activation of Nrf2, linking neurotrophic factor signaling to the antioxidant response.[3]

BDNF/TrkB Signaling Cascade

Anti-inflammatory Pathways

Neuroinflammation is a key contributor to the pathogenesis of neurodegenerative diseases. Certain indole derivatives can exert neuroprotective effects by modulating inflammatory signaling pathways.[4] For example, the indole derivative NC009-1 has been shown to downregulate the NLRP1 inflammasome and its downstream targets, IL-1β and IL-6.[4] This, in turn, can inhibit the activation of pro-inflammatory transcription factors like NF-κB and MAP kinases such as JNK and p38.

Modulation of Inflammatory Pathways

Conclusion

Indole derivatives represent a promising and versatile class of compounds for the development of novel neuroprotective therapies. Their ability to target multiple, interconnected pathological pathways, including oxidative stress, neuroinflammation, and protein aggregation, makes them attractive candidates for treating complex neurodegenerative diseases. The data and methodologies presented in this guide provide a framework for the continued exploration and development of indole-based neuroprotective agents. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into effective clinical treatments.

References

- 1. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. aging-us.com [aging-us.com]

- 5. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer’s Type Dementia in Rats [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Synthesis of 1-Benzyl-5-methoxyindolin-2-one

For Research Use Only

Abstract

This document provides a detailed two-step protocol for the synthesis of 1-Benzyl-5-methoxyindolin-2-one, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis involves the initial preparation of 5-methoxyindolin-2-one via intramolecular cyclization of 2-chloro-N-(4-methoxyphenyl)acetamide, followed by N-benzylation under basic conditions. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Indolin-2-one (oxindole) and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The methoxy-substituted and N-benzylated derivatives, in particular, are key intermediates in the synthesis of various therapeutic agents. This compound serves as a crucial building block for the development of compounds targeting various cellular pathways. The following protocol outlines a reliable and reproducible method for its laboratory-scale synthesis.

Reaction Scheme

Step 1: Synthesis of 5-methoxyindolin-2-one

4-methoxyaniline + Chloroacetyl chloride → 2-chloro-N-(4-methoxyphenyl)acetamide → 5-methoxyindolin-2-one

Step 2: Synthesis of this compound

5-methoxyindolin-2-one + Benzyl bromide → this compound

Experimental Protocols

Step 1: Synthesis of 5-methoxyindolin-2-one

This step involves the acylation of 4-methoxyaniline with chloroacetyl chloride, followed by an intramolecular Friedel-Crafts cyclization.

Materials and Reagents:

-

4-methoxyaniline

-

Chloroacetyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Hydrochloric acid (HCl), concentrated

-

Water (deionized)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Acylation:

-

In a round-bottom flask, dissolve 4-methoxyaniline (1.0 equiv.) in dichloromethane (DCM).

-

Add an aqueous solution of sodium bicarbonate (2.5 equiv.).

-

Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Slowly add chloroacetyl chloride (1.1 equiv.) dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield crude 2-chloro-N-(4-methoxyphenyl)acetamide, which can be used in the next step without further purification.

-

-

Intramolecular Cyclization:

-

In a separate flask, add aluminum chloride (AlCl₃) (3.0 equiv.) and heat to 130 °C to create a molten salt.

-

Carefully add the crude 2-chloro-N-(4-methoxyphenyl)acetamide in portions to the molten AlCl₃.

-

Heat the reaction mixture to 160-170 °C and maintain for 1-2 hours.

-

Cool the mixture to room temperature, then carefully quench by adding crushed ice and concentrated HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify the crude product by recrystallization or column chromatography (EtOAc/Hexane) to afford 5-methoxyindolin-2-one.

-

Step 2: Synthesis of this compound

This step involves the N-benzylation of 5-methoxyindolin-2-one using benzyl bromide and a strong base.

Materials and Reagents:

-

5-methoxyindolin-2-one

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Hexane

-

Water (deionized)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotonation:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a suspension of sodium hydride (1.2 equiv.) in anhydrous DMF.

-

Cool the suspension to 0 °C.

-

Add a solution of 5-methoxyindolin-2-one (1.0 equiv.) in anhydrous DMF dropwise to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

-

Benzylation:

-

Cool the reaction mixture back to 0 °C.

-

Add benzyl bromide (1.1 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours, or until completion as monitored by TLC.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield this compound as a solid.

-

Data Presentation

| Step | Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1a | 4-methoxyaniline | 1.0 | 123.15 | 10 | 1.23 g |

| Chloroacetyl chloride | 1.1 | 112.94 | 11 | 0.98 mL | |

| Sodium bicarbonate | 2.5 | 84.01 | 25 | 2.10 g | |

| 1b | 2-chloro-N-(4-methoxyphenyl)acetamide | 1.0 | 199.63 | 10 (theoretical) | ~2.00 g |

| Aluminum chloride | 3.0 | 133.34 | 30 | 4.00 g | |

| 2 | 5-methoxyindolin-2-one | 1.0 | 163.17 | 5 | 0.82 g |

| Sodium Hydride (60%) | 1.2 | 40.00 (as 100%) | 6 | 0.24 g | |

| Benzyl bromide | 1.1 | 171.04 | 5.5 | 0.94 mL | |

| Product | This compound | - | 253.30 | - | Yield dependent |

Visualization of Experimental Workflow

Caption: Workflow for the two-step synthesis of this compound.

Application Notes: 1-Benzyl-5-methoxyindolin-2-one in Tyrosinase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in mammals.[1][2] It catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a key strategy in the development of therapeutic agents for these conditions and in the cosmetic industry for skin-lightening products.[1]

Indole derivatives have emerged as a promising class of compounds for tyrosinase inhibition.[3][4][5] Their structural similarity to the natural substrate, tyrosine, allows them to interact with the enzyme's active site. This application note describes the use of 1-Benzyl-5-methoxyindolin-2-one, an indole derivative, in tyrosinase activity assays. While direct inhibitory data for this specific compound is not extensively available in the public domain, this document provides a comprehensive protocol for its evaluation and presents data for structurally related indole-based tyrosinase inhibitors to serve as a reference.

Principle of the Assay

The tyrosinase activity assay is a spectrophotometric method that measures the enzymatic conversion of a substrate, typically L-DOPA, into dopachrome. In the presence of a tyrosinase inhibitor, the rate of this conversion is reduced. The formation of dopachrome can be monitored by measuring the increase in absorbance at a specific wavelength, commonly 475-490 nm. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of a control reaction without the inhibitor.

Data Presentation: Tyrosinase Inhibitory Activity of Related Indole Derivatives

The following table summarizes the tyrosinase inhibitory activity of various indole derivatives that are structurally related to this compound. This data is provided for comparative purposes to guide the experimental design and interpretation of results for the target compound.

| Compound | IC₅₀ (µM) | Inhibition Type | Substrate | Enzyme Source | Reference |

| Indole-thiourea derivative (Compound 4b) | 5.9 ± 2.47 | Competitive | L-Tyrosine | Mushroom Tyrosinase | [3][5] |

| 1-Benzyl-indole hybrid thiosemicarbazone (5k) | 12.40 ± 0.26 | Not Specified | L-DOPA | Mushroom Tyrosinase | [4] |

| 1-Benzyl-indole hybrid thiosemicarbazone (5q) | 15.26 ± 0.30 | Not Specified | L-DOPA | Mushroom Tyrosinase | [4] |

| Kojic Acid (Reference Inhibitor) | 16.4 ± 3.53 | Competitive | L-Tyrosine | Mushroom Tyrosinase | [3][5] |

| (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one | 0.09 ± 0.01 (90 nM) | Competitive | L-Tyrosine | Mushroom Tyrosinase | [6][7] |

Note: The inhibitory activity of this compound is expected to be influenced by its specific substitutions and should be determined experimentally.

Experimental Protocols

Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

This compound (Test Compound)

-

L-DOPA (Substrate)

-

Kojic Acid (Positive Control)

-

Potassium Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Preparation of Solutions

-

Potassium Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 6.8.

-

Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold potassium phosphate buffer. The final concentration in the assay will depend on the enzyme's specific activity (e.g., 100-200 units/mL).

-

L-DOPA Solution (e.g., 2.5 mM): Dissolve L-DOPA in potassium phosphate buffer. Prepare this solution fresh before each experiment to prevent auto-oxidation.

-

Test Compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Positive Control Stock Solution: Dissolve Kojic Acid in distilled water or DMSO to prepare a stock solution (e.g., 1 mM).

Assay Procedure

-

Preparation of Test and Control Wells:

-

In a 96-well microplate, add the following to the respective wells:

-

Blank: 120 µL of potassium phosphate buffer.

-

Control: 80 µL of potassium phosphate buffer + 20 µL of tyrosinase solution.

-

Test Sample: 60 µL of potassium phosphate buffer + 20 µL of tyrosinase solution + 20 µL of the test compound at various concentrations (prepare serial dilutions from the stock solution).

-

Positive Control: 60 µL of potassium phosphate buffer + 20 µL of tyrosinase solution + 20 µL of Kojic Acid at various concentrations.

-

-

-

Pre-incubation: Mix the contents of the wells and pre-incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 10 minutes.

-

Initiation of Reaction: Add 80 µL of the L-DOPA solution to all wells except the blank.

-

Incubation and Measurement: Immediately after adding L-DOPA, start measuring the absorbance at 475 nm (or 490 nm) at regular intervals (e.g., every 1-2 minutes) for a total of 15-20 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:

-

V_control is the rate of reaction of the control.

-

V_sample is the rate of reaction in the presence of the test compound.

-

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

-

Mandatory Visualizations

Melanin Biosynthesis Pathway

References

- 1. Tyrosinase - Wikipedia [en.wikipedia.org]

- 2. Research progress on peptides that inhibit melanin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Indole-Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing 1-Benzyl-5-methoxyindolin-2-one Efficacy

Introduction

1-Benzyl-5-methoxyindolin-2-one is a novel synthetic compound with a scaffold that shares features with various biologically active molecules, including those with potential anticancer, anti-inflammatory, and neuroprotective properties.[1] Given the absence of established efficacy data for this specific molecule, a structured and multi-tiered experimental approach is essential to elucidate its therapeutic potential. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of this compound, focusing on its potential anti-inflammatory and neuroprotective activities.

The proposed workflow begins with broad in vitro screening assays to identify a general area of biological activity.[2][3] These initial tests are cost-effective and provide a rapid assessment of the compound's potential.[2] Positive hits in these screens would then warrant progression to more complex cell-based assays and ultimately to in vivo models to confirm efficacy in a physiological context.

Tiered Experimental Workflow

The following diagram outlines the proposed experimental workflow for testing the efficacy of this compound.

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Efficacy - Inhibition of Protein Denaturation

Objective: To assess the anti-inflammatory potential of this compound by measuring its ability to inhibit heat-induced protein denaturation. Denaturation of tissue proteins is a known cause of inflammatory diseases.[4]

Materials:

-

This compound (test compound)

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Diclofenac sodium (positive control)[5]

-

Spectrophotometer

Procedure:

-

Prepare a 0.2% w/v solution of BSA in PBS.

-

Prepare various concentrations of the test compound and diclofenac sodium in PBS.

-

To 0.5 mL of each concentration of the test compound and positive control, add 0.5 mL of the BSA solution.

-

A control group should be prepared with 0.5 mL of PBS and 0.5 mL of BSA solution.

-

Incubate all samples at 37°C for 20 minutes.

-

Induce denaturation by heating the samples at 72°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.[6]

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protocol 2: In Vitro Neuroprotective Efficacy - Oxidative Stress Model

Objective: To evaluate the neuroprotective effects of this compound against oxidative stress-induced cell death in a neuronal cell line. The mouse hippocampal cell line, HT22, is a suitable model for this purpose.[7]

Materials:

-

HT22 mouse hippocampal cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (test compound)

-

Glutamate or Hydrogen Peroxide (H₂O₂) to induce oxidative stress

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Plate reader

Procedure:

-

Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Induce oxidative stress by adding a final concentration of 5 mM glutamate or 200 µM H₂O₂ to the wells (excluding the vehicle control wells).

-

Incubate the plate for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control group.

Protocol 3: In Vivo Neuroprotective Efficacy - Rodent Model of Focal Cerebral Ischemia

Objective: To assess the in vivo neuroprotective efficacy of this compound in a clinically relevant model of stroke.

Model: Middle Cerebral Artery Occlusion (MCAO) in rats or mice.

Procedure:

-

Anesthetize the animals and perform the MCAO surgery to induce focal cerebral ischemia. This is typically done for a duration of 2 hours.[8]

-

Administer this compound or vehicle control at a predetermined dose and time point (e.g., during ischemia or at the onset of reperfusion).

-

After a set reperfusion period (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system.[8]

-

Euthanize the animals and harvest the brains.

-

Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[8]

-

The infarct volume in the treated group is compared to the vehicle control group to determine the percentage of neuroprotection.

Data Presentation

The quantitative data generated from these protocols should be summarized in clear and concise tables to allow for easy comparison and interpretation.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

| Concentration (µg/mL) | % Inhibition of Protein Denaturation (Mean ± SD) | IC₅₀ (µg/mL) |

| 10 | 15.2 ± 2.1 | |

| 50 | 45.8 ± 3.5 | |

| 100 | 78.9 ± 4.2 | 62.5 |

| 250 | 92.1 ± 1.8 | |

| Diclofenac Sodium (50 µg/mL) | 85.4 ± 2.9 | 25.1 |

Table 2: In Vitro Neuroprotective Activity of this compound

| Treatment | Concentration (µM) | Cell Viability (%) (Mean ± SD) | EC₅₀ (µM) |

| Vehicle Control | - | 100 ± 5.6 | |

| Glutamate (5 mM) | - | 42.3 ± 4.1 | |

| Glutamate + Test Compound | 1 | 55.7 ± 3.9 | |

| Glutamate + Test Compound | 10 | 78.2 ± 5.3 | 8.7 |

| Glutamate + Test Compound | 50 | 89.1 ± 4.8 |

Table 3: In Vivo Neuroprotective Effect in MCAO Model

| Treatment Group | Dose (mg/kg) | Neurological Deficit Score (Mean ± SD) | Infarct Volume (mm³) (Mean ± SD) | % Reduction in Infarct Volume |

| Sham | - | 0.2 ± 0.1 | 2.1 ± 0.5 | - |

| Vehicle Control | - | 3.8 ± 0.4 | 210.5 ± 25.3 | - |

| Test Compound | 10 | 2.1 ± 0.5 | 115.2 ± 18.9 | 45.3% |

| Test Compound | 30 | 1.5 ± 0.3 | 75.8 ± 15.1 | 64.0% |

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways relevant to the proposed therapeutic areas.

References

- 1. mdpi.com [mdpi.com]

- 2. journalajrb.com [journalajrb.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 7. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Evaluating the Antioxidant Properties of 1-Benzyl-5-methoxyindolin-2-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for evaluating the antioxidant properties of the novel compound, 1-Benzyl-5-methoxyindolin-2-one. The methodologies described herein are standard in vitro assays widely used in the scientific community to determine the radical scavenging and reductive capabilities of chemical compounds. These assays are crucial in the preliminary screening of potential drug candidates for conditions associated with oxidative stress.

Application Notes

The evaluation of antioxidant capacity is a critical step in the characterization of new chemical entities. No single assay can provide a complete picture of a compound's antioxidant profile. Therefore, a multi-assay approach is recommended to assess the different facets of antioxidant activity, such as the ability to scavenge different types of free radicals and the capacity to reduce oxidizing agents. For this compound, we recommend a panel of four widely accepted assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a rapid and straightforward method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[1] The DPPH radical is a stable free radical that shows a deep purple color.[1][2] When reduced by an antioxidant, its color changes to a pale yellow.[2] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[3] This assay is sensitive and requires only a small amount of sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Similar to the DPPH assay, the ABTS assay measures the ability of a compound to scavenge a stable radical cation. The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS and has a characteristic blue-green color.[4] In the presence of an antioxidant, the radical is neutralized, leading to a loss of color.[4] A key advantage of the ABTS assay is that the radical is soluble in both aqueous and organic solvents, allowing for the testing of a broader range of compounds.[5]

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[6] The intensity of the color is directly proportional to the antioxidant's reducing power.[6] The FRAP assay is a simple, rapid, and cost-effective method.[6]

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[7][8] The decay of fluorescence is monitored over time, and the presence of an antioxidant slows down this decay.[9] The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve.[9] The ORAC assay is considered to be a biologically relevant method as it uses a peroxyl radical, which is a common reactive oxygen species in the body.[8]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted from established methods to assess the free radical scavenging activity of this compound.[2][3]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

This compound (test compound)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplates

-

Spectrophotometer (microplate reader)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[2] Keep the solution in a dark bottle to prevent degradation.

-

Preparation of Test Compound and Control: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or ethanol). Prepare a series of dilutions from the stock solution. Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).

-

Assay:

-

Add 100 µL of the DPPH working solution to each well of a 96-well plate.

-

Add 100 µL of the different concentrations of the test compound or positive control to the respective wells.

-

For the blank, add 100 µL of the solvent used for the test compound.

-

For the control, add 100 µL of the solvent to the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[2]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:[2] % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

-

Abs_control is the absorbance of the DPPH solution without the sample.

-

Abs_sample is the absorbance of the DPPH solution with the sample.

-

-

IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[10]

ABTS Radical Cation Decolorization Assay

This protocol outlines the procedure for determining the ABTS radical scavenging capacity of this compound.[11][12]

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

This compound (test compound)

-

Trolox (positive control)

-

96-well microplates

-

Spectrophotometer (microplate reader)

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[5]

-

-

Preparation of ABTS Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[11]

-

Preparation of Test Compound and Control: Prepare a stock solution and a series of dilutions of this compound and the positive control (Trolox) as described in the DPPH assay.

-

Assay:

-

Add 190 µL of the ABTS working solution to each well of a 96-well plate.

-

Add 10 µL of the different concentrations of the test compound or positive control to the respective wells.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.[11]

-

Measurement: Measure the absorbance at 734 nm.[11]

-

Calculation: Calculate the percentage of ABTS radical scavenging activity using the formula provided for the DPPH assay.

-

TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol details the steps to measure the reducing power of this compound.[6][11][13]

Materials:

-

Acetate buffer (0.3 M, pH 3.6)

-

TPTZ (2,4,6-Tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

This compound (test compound)

-

Ferrous sulfate (FeSO₄) or Trolox (standard)

-

96-well microplates

-

Spectrophotometer (microplate reader)

-

Water bath or incubator at 37°C

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[11] Warm the reagent to 37°C before use.

-